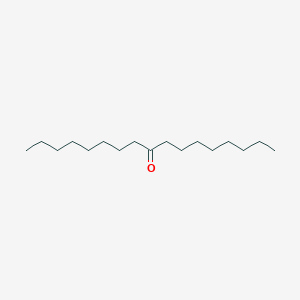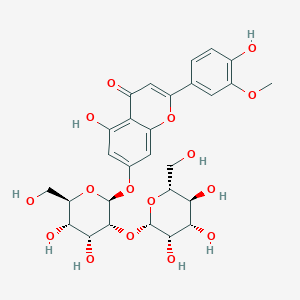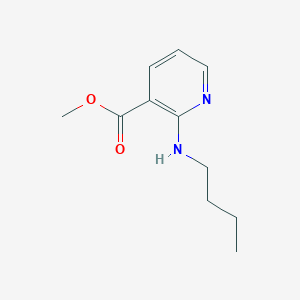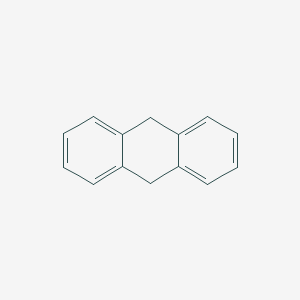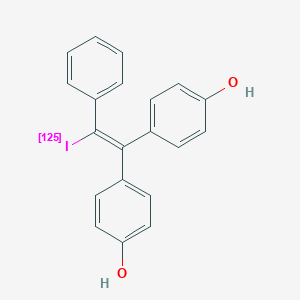
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, also known as di-iodohydroxy stilbene (DHS), is a synthetic compound that belongs to the stilbene family. DHS is a potent antioxidant and has been found to have a wide range of biological activities. It has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
DHS exerts its biological effects through multiple mechanisms. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. DHS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, DHS has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemische Und Physiologische Effekte
DHS has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, which may have potential therapeutic applications for diabetes. DHS has also been found to protect against ischemia/reperfusion injury in the heart and brain. Additionally, DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DHS in lab experiments is its potent antioxidant activity, which can protect against oxidative stress-induced damage. DHS is also relatively easy to synthesize and purify. However, one limitation is that DHS has low water solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DHS. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could explore its potential as a treatment for these conditions. Another area of interest is the potential use of DHS as a radioprotective agent. DHS has been shown to protect against radiation-induced damage in various cell types, and further research could explore its potential as a treatment for radiation exposure. Additionally, further research could explore the potential of DHS as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Synthesemethoden
DHS can be synthesized through a multi-step process involving the reaction of iodobenzene with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reduced to form DHS. The purity of DHS can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DHS has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. DHS has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and liver cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
138109-87-2 |
|---|---|
Produktname |
1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene |
Molekularformel |
C20H15IO2 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-2-(125I)iodanyl-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H/i21-2 |
InChI-Schlüssel |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[125I] |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Synonyme |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




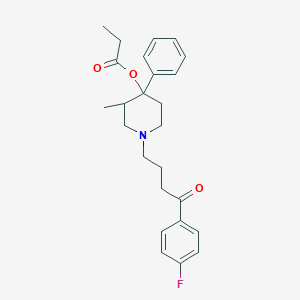
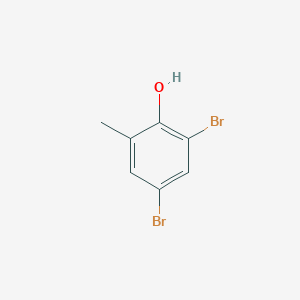
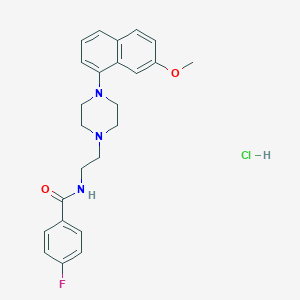
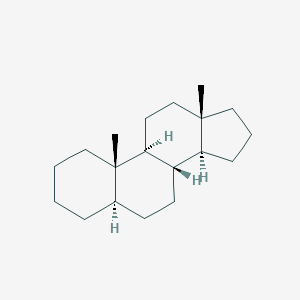
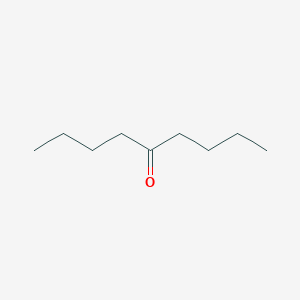
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
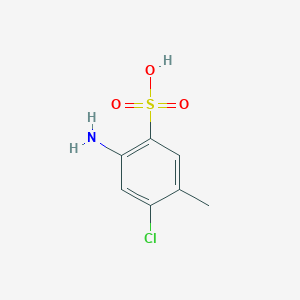
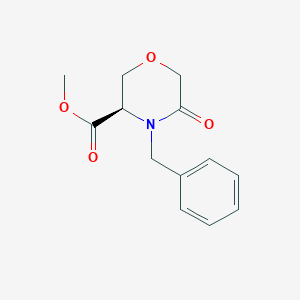
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
